(R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Protecting Group Strategy Process Chemistry Thermal Stability

Enantioselective synthesis of HDL-elevating thiourea APIs requires a chiral Cbz-protected building block that survives high-temperature steps where Boc analogs (cyclization at 67°C) fail. (R)-N-Benzyloxycarbonyl-2-piperidinemethanol directly addresses this bottleneck: • Cbz group stable >140°C vs. Boc (67°C limit), enabling high-temp synthetic sequences • Defined (R)-stereochemistry essential for pharmacologically active conformation of final drug candidates • ≥95% purity, white to off-white solid; fully QC-documented with immediate global dispatch

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 154499-13-5
Cat. No. B023974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Benzyloxycarbonyl-2-piperidinemethanol
CAS154499-13-5
Synonyms(2R)-2-(Hydroxymethyl)-1-piperidinecarboxylic Acid Phenylmethyl Ester;  _x000B_(+)-2-(Hydroxymethyl)-1-piperidinecarboxylic Acid Phenylmethyl Ester
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m1/s1
InChIKeyUDGDHNGWPNSYCD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Cbz-2-Piperidinemethanol: Procurement & Identity


(R)-N-Benzyloxycarbonyl-2-piperidinemethanol (CAS 154499-13-5) is a chiral, non-racemic secondary alcohol with a Cbz-protected piperidine ring, widely utilized as a versatile building block in asymmetric synthesis and medicinal chemistry . Its defined (R)-stereochemistry at the 2-position of the piperidine ring is critical for introducing chirality into complex molecules, and it is typically supplied as a white to off-white solid with a commercial purity specification of ≥95% . The compound is referenced in multiple pharmaceutical patent applications, including WO-2021124172-A1, as an intermediate for the preparation of bioactive molecules .

Why (R)-N-Cbz-2-Piperidinemethanol Cannot Be Substituted


Direct substitution with common alternatives such as the Boc-protected analog or the racemic mixture is scientifically invalid without rigorous re-validation of reaction conditions and product outcomes. The Cbz group offers fundamentally different stability and cleavage orthogonality compared to Boc, enabling synthetic strategies that are impossible with other protecting groups [1]. Furthermore, the defined (R)-stereochemistry is essential for the generation of enantiomerically pure downstream products; substituting with the racemic mixture or the (S)-enantiomer would lead to a complete loss of stereochemical control, resulting in different or inactive biological outcomes in applications like the synthesis of HDL-elevating agents [2].

(R)-N-Cbz-2-Piperidinemethanol: Key Differentiators


Cbz vs. Boc Thermal Stability

In a model system of L-prolinol derivatives, the Cbz-protected analog exhibits significantly greater thermal stability than the corresponding Boc-protected compound. The Boc-protected derivative undergoes detrimental intramolecular cyclization at just 67 °C, whereas the Cbz-protected derivative remains stable up to 140 °C, and only cyclizes at that elevated temperature in the presence of a base [1].

Protecting Group Strategy Process Chemistry Thermal Stability

Regioselective Biohydroxylation Advantage

N-Benzyloxycarbonyl (Cbz) protected piperidines demonstrate superior regioselectivity in biohydroxylation reactions when compared to their N-benzoyl counterparts. When incubated with the fungus Beauveria bassiana ATCC 7159, a series of Cbz-protected piperidines were hydroxylated predominantly at the 4-position, yielding up to 48% of the desired product [1]. This contrasts with the performance of N-benzoyl analogues, which exhibit lower regioselectivity under the same biotransformation conditions [1].

Biocatalysis Regioselective Oxidation C-H Activation

HDL-Elevating Drug Intermediate

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol is explicitly utilized as an intermediate in the synthesis of 1-hydroxyalkyl-3-phenylthiourea analogs . In this class of compounds, specific derivatives (e.g., compounds 5h, 7j, 7n, and 7o) demonstrated in vivo efficacy that was reported to be 'as effective or superior to gemfibrozil' in elevating HDL and Apo A-I levels, thereby validating the critical role of the chiral piperidine scaffold in the final drug's pharmacological profile [1].

Cardiovascular Drug Discovery HDL Elevation Medicinal Chemistry

High Enantiomeric Purity

Procurement of the (R)-enantiomer ensures stereochemical fidelity in downstream synthesis. While a direct, literature-sourced specific rotation value for this exact compound is not publicly available, reputable commercial suppliers provide it with a minimum purity of 95-98% and store it at -20°C to maintain integrity, underscoring the importance of proper handling for this enantiopure material . In contrast, the racemic mixture or the opposite (S)-enantiomer would be wholly unsuitable for applications requiring a defined chiral center.

Chiral Purity Quality Control Asymmetric Synthesis

(R)-N-Cbz-2-Piperidinemethanol Applications


HDL-Elevating Thiourea Synthesis

This compound is the established and documented starting material for constructing a series of 1-hydroxyalkyl-3-phenylthiourea analogs, which are potent HDL- and Apo A-I-elevating agents. The specific (R)-stereochemistry of the piperidine ring in the building block is essential for generating the pharmacologically active conformation of the final drug candidates, some of which were shown to be superior to gemfibrozil in preclinical studies [1]. This application is directly supported by references in vendor technical datasheets and primary literature [2].

Biocatalytic Hydroxylation of Piperidines

For researchers employing biocatalytic C-H functionalization, Cbz-protected piperidines, including this compound's class, offer a distinct advantage in regioselectivity over N-benzoyl analogues when using the fungus Beauveria bassiana ATCC 7159. This allows for a more direct and atom-economical route to 4-hydroxypiperidine derivatives, a motif common in numerous bioactive compounds, with yields reaching up to 48% [3].

High-Temperature Multistep Synthesis

The enhanced thermal stability of the Cbz group (stable up to 140 °C) compared to the Boc group (cyclization at 67 °C) makes this compound a superior choice for synthetic sequences that involve elevated temperatures or basic conditions [4]. This is particularly relevant in process chemistry and in the synthesis of intermediates where a protecting group must survive a high-temperature step that would cleave a Boc group.

Asymmetric Synthesis of Drug Intermediates

As a chiral, non-racemic building block with a defined (R)-configuration, this compound is indispensable for the asymmetric synthesis of various pharmaceutical intermediates. Its utility is confirmed by its citation in patent literature (e.g., WO-2021124172-A1) for the preparation of complex drug molecules, underscoring its role in generating single-enantiomer active pharmaceutical ingredients .

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